molecular formula C13H8ClN3O4 B15017307 Benzene, 1-chloro-2-nitro-4-(3-nitrobenzylidenamino)-

Benzene, 1-chloro-2-nitro-4-(3-nitrobenzylidenamino)-

Katalognummer: B15017307
Molekulargewicht: 305.67 g/mol
InChI-Schlüssel: ZYQLYCYTJCFFOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(4-Chloro-3-nitrophenyl)-1-(3-nitrophenyl)methanimine is an organic compound characterized by the presence of nitro and chloro substituents on its phenyl rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-Chloro-3-nitrophenyl)-1-(3-nitrophenyl)methanimine typically involves the condensation reaction between 4-chloro-3-nitroaniline and 3-nitrobenzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The reaction can be represented as follows:

4-Chloro-3-nitroaniline+3-Nitrobenzaldehyde(E)-N-(4-Chloro-3-nitrophenyl)-1-(3-nitrophenyl)methanimine\text{4-Chloro-3-nitroaniline} + \text{3-Nitrobenzaldehyde} \rightarrow \text{(E)-N-(4-Chloro-3-nitrophenyl)-1-(3-nitrophenyl)methanimine} 4-Chloro-3-nitroaniline+3-Nitrobenzaldehyde→(E)-N-(4-Chloro-3-nitrophenyl)-1-(3-nitrophenyl)methanimine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include ethanol, methanol, or acetonitrile, and the reaction is typically carried out at elevated temperatures.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(4-Chloro-3-nitrophenyl)-1-(3-nitrophenyl)methanimine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like sodium borohydride.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Amines, thiols, basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with new functional groups.

    Oxidation: Formation of nitroso or nitro derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-N-(4-Chloro-3-nitrophenyl)-1-(3-nitrophenyl)methanimine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of (E)-N-(4-Chloro-3-nitrophenyl)-1-(3-nitrophenyl)methanimine involves its interaction with molecular targets such as enzymes or receptors. The nitro and chloro substituents play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-N-(4-Bromo-3-nitrophenyl)-1-(3-nitrophenyl)methanimine
  • (E)-N-(4-Methyl-3-nitrophenyl)-1-(3-nitrophenyl)methanimine
  • (E)-N-(4-Fluoro-3-nitrophenyl)-1-(3-nitrophenyl)methanimine

Uniqueness

(E)-N-(4-Chloro-3-nitrophenyl)-1-(3-nitrophenyl)methanimine is unique due to the presence of both chloro and nitro substituents, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, making it suitable for specific applications in synthetic chemistry and materials science.

Eigenschaften

Molekularformel

C13H8ClN3O4

Molekulargewicht

305.67 g/mol

IUPAC-Name

N-(4-chloro-3-nitrophenyl)-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C13H8ClN3O4/c14-12-5-4-10(7-13(12)17(20)21)15-8-9-2-1-3-11(6-9)16(18)19/h1-8H

InChI-Schlüssel

ZYQLYCYTJCFFOI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.